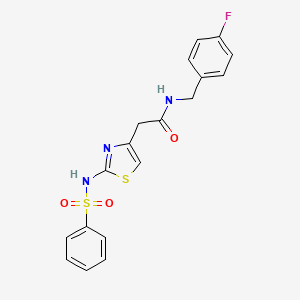
2-(2-Hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-5-methoxybenzoic acid” is a matrix additive which enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . It’s also known as 5-Methoxysalicylic acid .
Synthesis Analysis
In a research work, a compound “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .
Molecular Structure Analysis
The molecular structure of the synthesized compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory and in silico molecular docking simulation .
Chemical Reactions Analysis
The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-5-methoxybenzoic acid” include a molecular weight of 168.15, and it appears as a powder form . Its melting point is 141-143 °C (lit.) .
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-(2-hydroxy-5-methoxy-phenyl)-1h-benzoimidazole-5-carboxamidine, has been found to interact withTrypsin-1 and Urokinase-type plasminogen activator . These proteins play crucial roles in various biological processes, including digestion and fibrinolysis, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-Hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer therapy. Additionally, this compound's effects on glucose metabolism and insulin sensitivity could make it a potential candidate for the treatment of diabetes. Finally, further studies could explore the potential of this compound as an anti-inflammatory agent for the treatment of diseases such as arthritis.
Métodos De Síntesis
2-(2-Hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product can be obtained in high yields and purity using this method.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(2-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-6-2-3-9(13)7(4-6)10-12-8(5-17-10)11(14)15/h2-4,8,10,12-13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYUPSWEVHGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2912263.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2912266.png)
![1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2912267.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912277.png)
![N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2912279.png)
![8-(2,4-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2912280.png)
![N-methyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2912281.png)


![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)
